

Thermochemical properties of Benzo[c]isoxazol-3-amine

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Compound of Interest

Compound Name: Benzo[c]isoxazol-3-amine

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An In-Depth Technical Guide to the Thermochemical Properties of **Benzo[c]isoxazol-3-amine**

Abstract

Benzo[c]isoxazol-3-amine, also known as 3-amino-1,2-benzisoxazole (CAS 2025-33-4), is a heterocyclic compound of significant interest in medicinal chemistry.^{[1][2]} Its scaffold is considered "privileged" due to its recurrence in a wide array of biologically active molecules, particularly those targeting the central nervous system.^[3] A thorough understanding of its thermochemical properties is paramount for drug development, influencing critical parameters such as stability, solubility, and formulation efficacy. This guide provides a comprehensive framework for the experimental determination and computational prediction of the core thermochemical properties of **Benzo[c]isoxazol-3-amine**. Rather than a simple data sheet, this document serves as a methodological whitepaper, equipping researchers and drug development professionals with the necessary protocols and theoretical underpinnings to characterize this, or any, novel compound of interest.

Introduction: The Significance of Benzo[c]isoxazol-3-amine

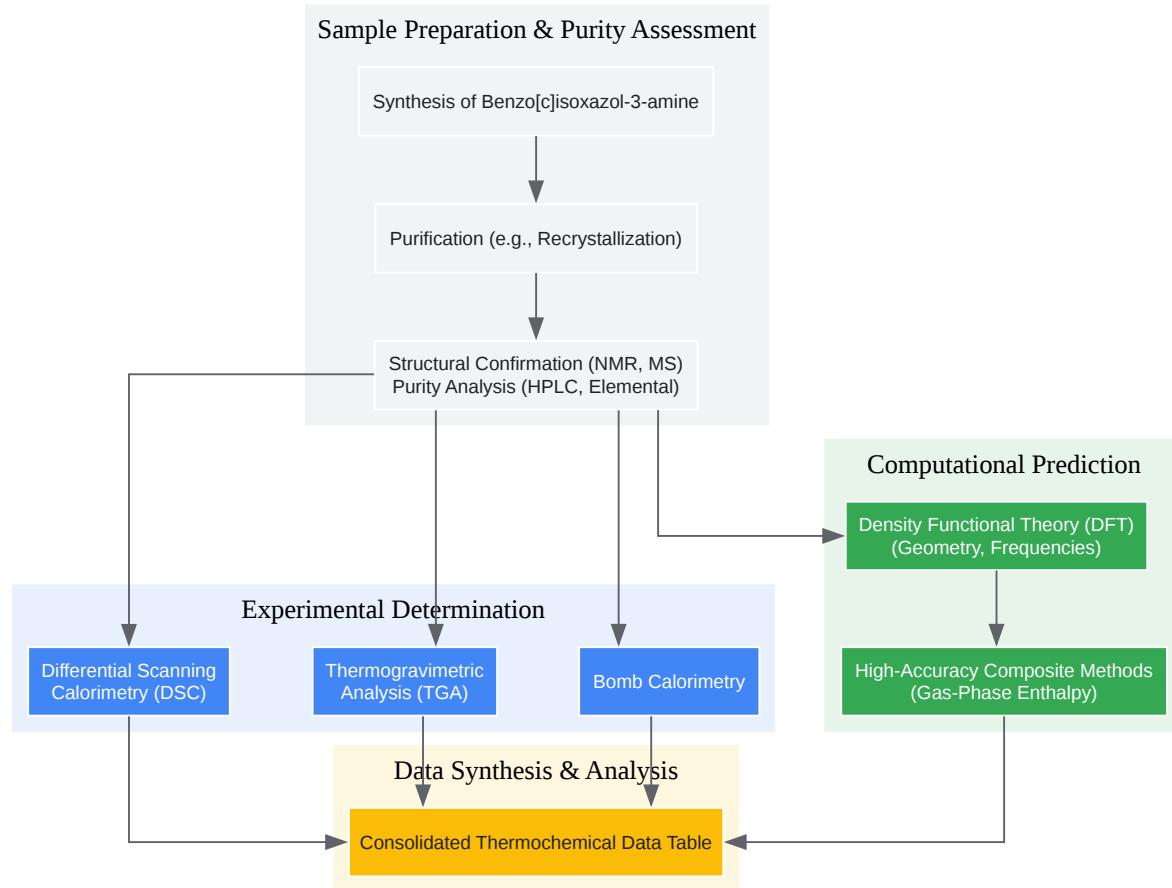
The benzisoxazole ring system is a cornerstone in modern pharmacology. Its derivatives have demonstrated a vast spectrum of activities, including antipsychotic, anticonvulsant, anti-inflammatory, and antimicrobial effects.^{[1][2]} **Benzo[c]isoxazol-3-amine** serves as a vital synthetic intermediate for creating more complex molecular architectures.^[3] The amine group

at the 3-position provides a reactive handle for facile chemical modification, making it an invaluable building block in combinatorial chemistry and high-throughput screening for new drug candidates.^[3]

Despite its synthetic utility, a significant knowledge gap exists regarding its fundamental thermochemical properties. These properties—enthalpy of formation, Gibbs free energy, entropy, and heat capacity—govern the energetic landscape of a molecule. They dictate its stability under various conditions, its interaction with solvents, and its solid-state behavior, all of which are critical considerations in the lengthy and resource-intensive process of drug discovery and development. This guide outlines a validated, multi-pronged approach combining state-of-the-art experimental techniques with high-accuracy computational chemistry to fully elucidate the thermochemical profile of **Benzo[c]isoxazol-3-amine**.

Strategic Framework for Thermochemical Characterization

The comprehensive characterization of a compound like **Benzo[c]isoxazol-3-amine** requires an integrated workflow. Experimental measurements provide tangible, real-world data on the bulk material, while computational methods offer insights at the molecular level and allow for the prediction of properties that are difficult to measure directly.

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Caption: Integrated workflow for thermochemical characterization.

Experimental Determination of Thermochemical Properties

A prerequisite for any experimental measurement is the availability of a highly purified and thoroughly characterized sample. Synthesis of 3-amino-1,2-benzisoxazoles can be achieved

through various routes, including microwave-promoted nucleophilic substitution on 3-chloro-1,2-benzisoxazole or novel methods starting from 2-[(isopropylideneamino)oxy]benzonitrile.^[4] ^[5] Post-synthesis, rigorous purification and characterization (NMR, Mass Spectrometry, Elemental Analysis) are mandatory to ensure the validity of the subsequent thermochemical measurements.

Thermal Behavior and Heat Capacity by Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is a cornerstone technique for thermal analysis. It measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the precise determination of melting point (T_m), enthalpy of fusion (Δ_{fus}H), and heat capacity (C_p).

Experimental Protocol:

- **Sample Preparation:** Accurately weigh 3-5 mg of purified **Benzo[c]isoxazol-3-amine** into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as the reference.
- **Instrument Setup:** Place the sample and reference pans into the DSC cell. Purge the cell with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50 mL/min).
- **Thermal Program (Fusion):**
 - Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).
 - Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting point. The melting point of 3-amino-1,2-benzisoxazole is reported as 110°C.^[6]
 - Hold isothermally for 2-5 minutes to ensure complete melting.
 - Cool the sample back to the starting temperature.
- **Thermal Program (Heat Capacity):**

- Utilize a modulated DSC approach or a multi-step conventional DSC method as described in standards like ASTM E1269. This typically involves heating, cooling, and reheating cycles to establish a reliable baseline.
- Data Analysis:
 - Melting Point (T_m): Determined as the onset or peak temperature of the endothermic melting transition.
 - Enthalpy of Fusion (Δ_{fus}H): Calculated by integrating the area of the melting peak. The instrument must be calibrated with a standard of known enthalpy of fusion (e.g., Indium).
 - Heat Capacity (C_p): Determined from the heat flow signal in the regions without thermal transitions.

Trustworthiness: The protocol's validity is ensured by prior calibration of the DSC instrument for both temperature and enthalpy using certified standards. Running the sample multiple times assesses reproducibility. For instance, studies on ethoxyacetanilides demonstrate the robust application of DSC for obtaining high-quality heat capacity and fusion data.[\[7\]](#)

Thermal Stability by Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature or time. It is essential for determining the thermal stability, decomposition profile, and potential solvent/moisture content of the material.

Experimental Protocol:

- Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).
- Instrument Setup: Place the pan onto the TGA's microbalance.
- Atmosphere: Select the desired atmosphere. An inert atmosphere (Nitrogen) is used to study pyrolysis, while an oxidizing atmosphere (Air) is used to study oxidative decomposition.
- Thermal Program:

- Equilibrate at ambient temperature.
- Heat the sample at a constant rate (e.g., 10°C/min) up to a high temperature (e.g., 600-800°C) until no further mass loss is observed.
- Data Analysis: The TGA curve plots mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of this curve (DTG) shows the temperature of the maximum rate of mass loss. Studies on other nitrogen heterocycles show decomposition often proceeds in one or more distinct stages.[1]

Standard Enthalpy of Formation by Combustion Calorimetry

Expertise & Experience: This is the gold standard for determining the standard enthalpy of formation ($\Delta_f H^\circ$) of organic compounds. The method involves complete combustion of the compound in a high-pressure oxygen environment within a constant-volume container (a "bomb"). The heat released by the combustion reaction is measured precisely.

Experimental Protocol:

- Sample Preparation: Press approximately 0.5-1.0 g of **Benzo[c]isoxazol-3-amine** into a pellet. The exact mass must be known with high precision.
- Bomb Setup:
 - Place the pellet in a crucible (e.g., platinum) inside the bomb.
 - Attach a fuse wire (e.g., platinum or iron) of known mass and combustion energy, ensuring it is in contact with the sample.
 - Add a small, precise amount of distilled water (typically 1 mL) to the bottom of the bomb to ensure all water formed during combustion is in the liquid state and to dissolve the acid products.
 - Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.
- Calorimetric Measurement:

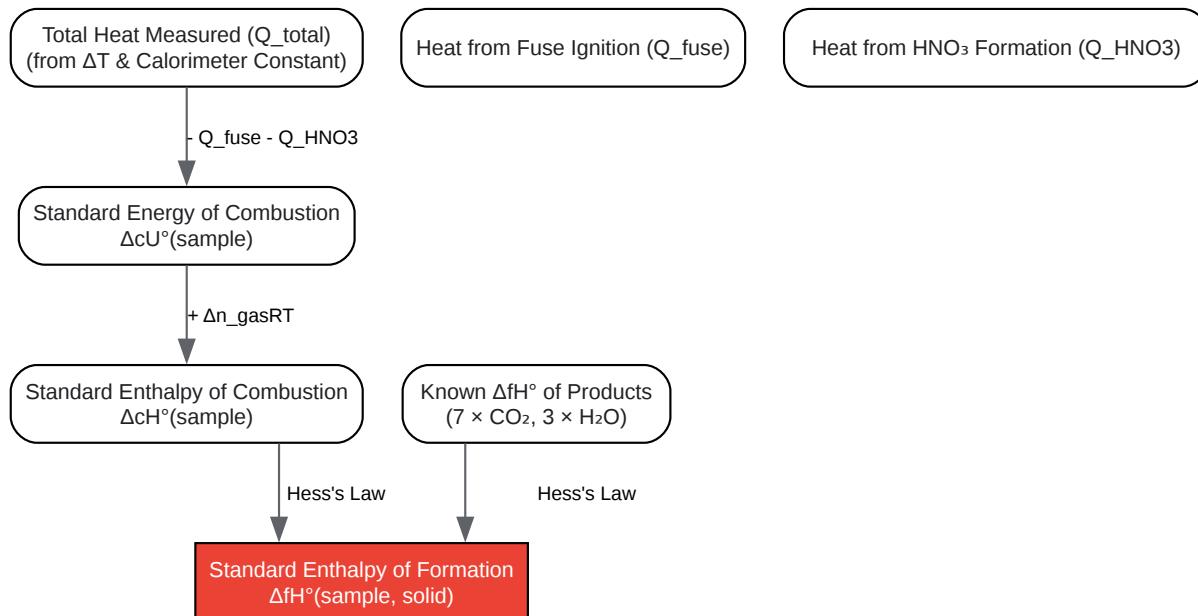
- Submerge the sealed bomb in a known mass of water in the calorimeter's vessel.
- Allow the entire system to reach thermal equilibrium while stirring.
- Record the initial temperature for a period to establish a baseline.
- Ignite the sample by passing a current through the fuse wire.
- Record the temperature rise until a stable final temperature is reached.

- Post-Combustion Analysis:
 - Vent the bomb and collect the gaseous and liquid contents.
 - Quantify the amount of nitric acid (HNO_3) formed (from the combustion of nitrogen in the sample) by titration with a standard base. This is crucial for correcting the total energy released.

Authoritative Grounding & Calculation: The calculation of the standard molar energy of combustion ($\Delta_c U^\circ$) involves several steps. The gross temperature rise is used to calculate the total energy change using the pre-determined energy equivalent of the calorimeter.^[8] This total energy is then corrected for the energy contributions from the ignition wire and the formation of nitric acid.^[8]

The balanced combustion reaction for **Benzo[c]isoxazol-3-amine** ($\text{C}_7\text{H}_6\text{N}_2\text{O}$) is: $\text{C}_7\text{H}_6\text{N}_2\text{O(s)} + 7.5 \text{ O}_2\text{(g)} \rightarrow 7 \text{ CO}_2\text{(g)} + 3 \text{ H}_2\text{O(l)} + \text{N}_2\text{(g)}$

From the experimentally determined $\Delta_c U^\circ$, the standard enthalpy of combustion ($\Delta_c H^\circ$) is calculated. Then, using Hess's Law and the known standard enthalpies of formation for $\text{CO}_2\text{(g)}$ and $\text{H}_2\text{O(l)}$, the standard enthalpy of formation of the compound in the solid state, $\Delta_f H^\circ$ ($\text{C}_7\text{H}_6\text{N}_2\text{O, s}$), is derived. This procedure is well-established for nitrogen-containing heterocycles.^{[9][10]}



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Caption: Calculation workflow for enthalpy of formation from bomb calorimetry.

Computational Prediction of Thermochemical Properties

Computational chemistry provides a powerful, complementary approach to experimentation. It allows for the calculation of gas-phase thermochemical properties, which are essential for understanding intrinsic molecular stability.

Molecular Geometry and Vibrational Frequencies via Density Functional Theory (DFT)

Expertise & Experience: DFT is a workhorse of computational chemistry, offering a good balance between accuracy and computational cost. The first step in any thermochemical calculation is to find the molecule's lowest energy structure.

Computational Protocol:

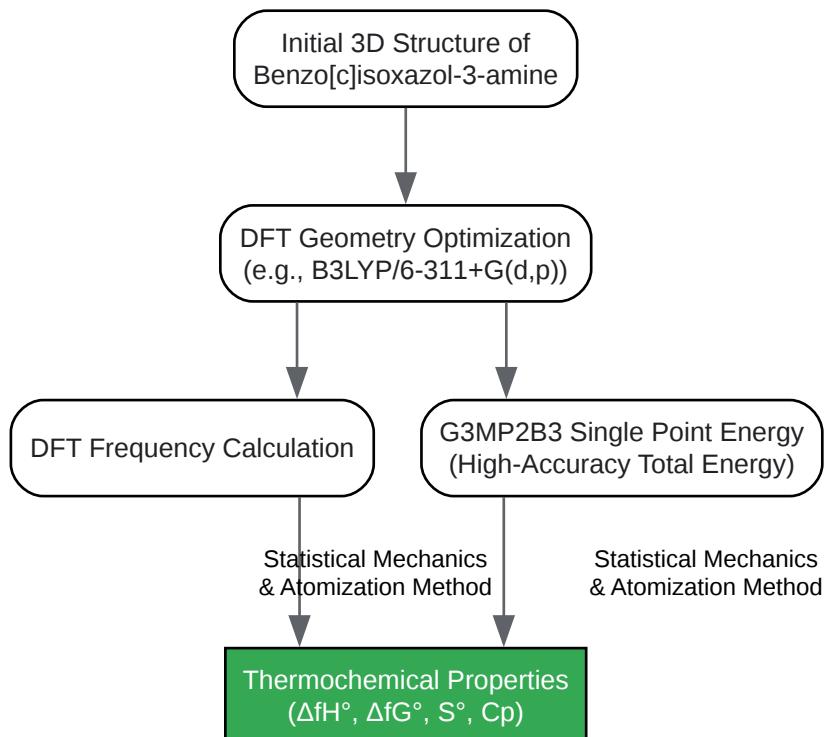
- Software: Utilize a standard quantum chemistry package like Gaussian.[11]
- Method Selection: Based on studies of similar benzisoxazole and benzoxazole systems, the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p) is a reliable choice for geometry optimization and frequency calculations.[12]
- Calculation Steps:
 - Geometry Optimization: Perform an unconstrained optimization of the molecular geometry of **Benzo[c]isoxazol-3-amine** to find the minimum energy conformation.
 - Frequency Calculation: Perform a frequency calculation at the same level of theory. This serves two purposes:
 - It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
 - It provides the zero-point vibrational energy (ZPVE) and the data needed to calculate thermal corrections to enthalpy and entropy.[13]

High-Accuracy Gas-Phase Enthalpy of Formation

Expertise & Experience: While DFT is excellent for geometries, more accurate energy calculations are needed for reliable thermochemistry. Composite methods like Gaussian-3 (G3) and its variants are designed for this purpose.

Computational Protocol:

- Method: Employ the G3MP2B3 composite method.[11] This method uses the DFT-optimized geometry and performs a series of higher-level single-point energy calculations to arrive at a highly accurate total electronic energy.
- Calculation of $\Delta fH^\circ(g, 298K)$: The gas-phase enthalpy of formation is calculated from the G3MP2B3 total energy by considering the atomization energy of the molecule. This involves subtracting the calculated energies of the constituent atoms (C, H, N, O) from the molecule's energy and adding the well-known experimental enthalpies of formation of the gaseous atoms.[14]



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Caption: Workflow for computational thermochemistry prediction.

Data Synthesis and Final Thermochemical Profile

The ultimate goal is to generate a complete and self-consistent set of thermochemical data.

Table 1: Core Thermochemical Properties of **Benzo[c]isoxazol-3-amine** at 298.15 K

Property	Symbol	Value	Unit	Method
Standard Enthalpy of Formation (solid)	$\Delta fH^\circ(s)$	TBD	kJ/mol	Combustion Calorimetry
Standard Enthalpy of Sublimation	$\Delta subH^\circ$	TBD	kJ/mol	TGA/DSC or Knudsen Effusion
Standard Enthalpy of Formation (gas)	$\Delta fH^\circ(g)$	TBD	kJ/mol	Experimental & Computational
Standard Molar Entropy (gas)	$S^\circ(g)$	TBD	J/(mol·K)	Computational (DFT Freq.)
Standard Gibbs Free Energy of Formation (gas)	$\Delta fG^\circ(g)$	TBD	kJ/mol	Calculated from ΔfH° and S°
Heat Capacity (solid)	$Cp(s)$	TBD	J/(mol·K)	DSC

TBD: To Be Determined by the protocols outlined in this guide.

Authoritative Grounding: The Standard Gibbs Free Energy of Formation (ΔfG°) is the ultimate indicator of thermodynamic stability.[15] It is not measured directly but is calculated using the fundamental thermodynamic equation: $\Delta fG^\circ = \Delta fH^\circ - T\Delta fS^\circ$

Here, ΔfH° is the standard enthalpy of formation (determined experimentally and/or computationally), T is the standard temperature (298.15 K), and ΔfS° is the standard entropy of formation. ΔfS° is calculated from the absolute standard entropy of the compound (S° , from computational frequency analysis) and the standard entropies of the constituent elements in their reference states (graphite, $H_2(g)$, $N_2(g)$, $O_2(g)$).

Conclusion

The thermochemical characterization of **Benzo[c]isoxazol-3-amine** is a critical step in leveraging its full potential in pharmaceutical development. While direct data may not be readily available in the literature, a systematic application of the experimental and computational methodologies detailed in this guide will yield a robust and reliable thermochemical profile. This integrated approach, grounded in first principles and validated techniques, provides a clear pathway for researchers to generate the essential data required for informed decision-making in drug design, formulation, and stability testing.

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